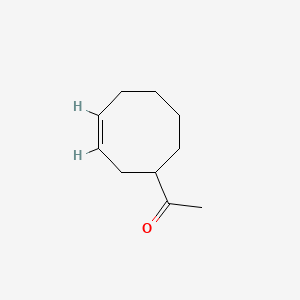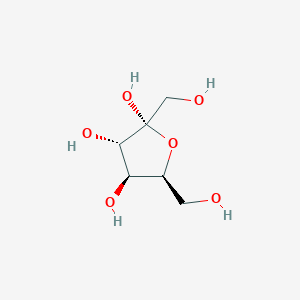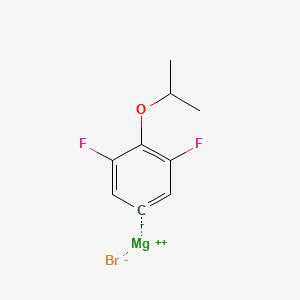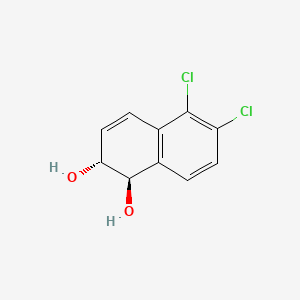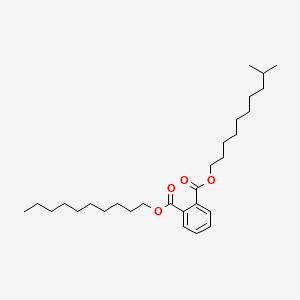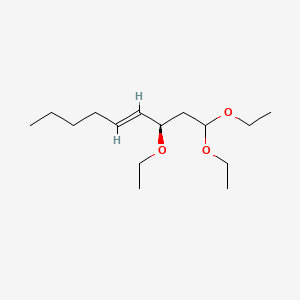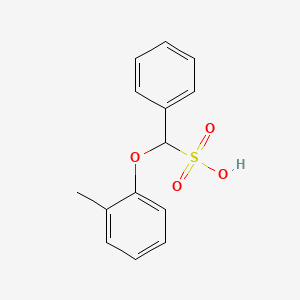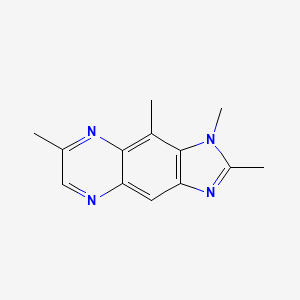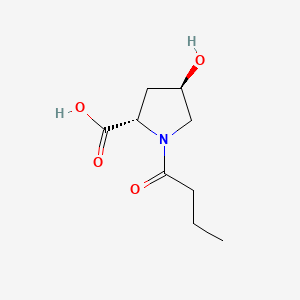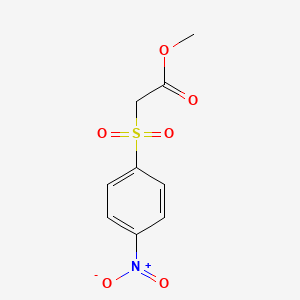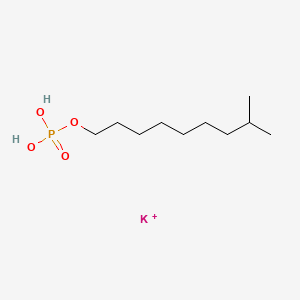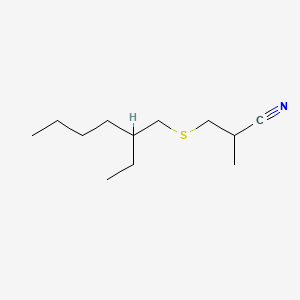
2,2'-Oxydipropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Oxydipropan-2-ol, also known as dipropylene glycol, is a chemical compound with the molecular formula C₆H₁₄O₃. It is a colorless, nearly odorless, and slightly viscous liquid. This compound is part of the diol and ether chemical families and is commonly used in various industrial and commercial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-Oxydipropan-2-ol can be synthesized through the hydration of propylene oxide. The reaction typically involves the use of an acid or base catalyst to facilitate the addition of water to propylene oxide, resulting in the formation of dipropylene glycol .
Industrial Production Methods
In industrial settings, the production of 2,2’-Oxydipropan-2-ol involves the continuous hydration of propylene oxide in the presence of a catalyst. The reaction is carried out in a reactor where propylene oxide and water are mixed, and the resulting product is then purified through distillation to obtain high-purity dipropylene glycol .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Oxydipropan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Applications De Recherche Scientifique
2,2’-Oxydipropan-2-ol has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a cryoprotectant.
Medicine: Utilized in pharmaceutical formulations and as a carrier for active ingredients.
Industry: Used in the production of resins, plasticizers, and as a component in antifreeze formulations
Mécanisme D'action
The mechanism of action of 2,2’-Oxydipropan-2-ol involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution and transport of other compounds. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propylene glycol: Similar in structure but with one less hydroxyl group.
Ethylene glycol: Another diol but with a simpler structure.
Glycerol: Contains three hydroxyl groups, making it more hydrophilic.
Uniqueness
2,2’-Oxydipropan-2-ol is unique due to its balanced hydrophilic and hydrophobic properties, making it an excellent solvent for a wide range of substances. Its low toxicity and mild odor also make it suitable for use in personal care products and pharmaceuticals .
Propriétés
Numéro CAS |
72986-46-0 |
|---|---|
Formule moléculaire |
C6H14O3 |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
2-(2-hydroxypropan-2-yloxy)propan-2-ol |
InChI |
InChI=1S/C6H14O3/c1-5(2,7)9-6(3,4)8/h7-8H,1-4H3 |
Clé InChI |
PRHCBRXAHBBRKA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(O)OC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


